molecular formula C10H16N2O4 B5627266 2-(3,5-dioxo-4-morpholinyl)-N,N-diethylacetamide

2-(3,5-dioxo-4-morpholinyl)-N,N-diethylacetamide

Cat. No. B5627266
M. Wt: 228.24 g/mol
InChI Key: DRBDAPSWUUXNOT-UHFFFAOYSA-N
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Description

2-(3,5-dioxo-4-morpholinyl)-N,N-diethylacetamide is a compound that has attracted attention in various scientific fields due to its unique chemical structure and potential applications. The compound's structure incorporates a morpholine ring, which is known for its versatility in chemical reactions, contributing to the molecule's distinctive properties and reactivity.

Synthesis Analysis

The synthesis of derivatives related to 2-(3,5-dioxo-4-morpholinyl)-N,N-diethylacetamide often involves strategic functionalization of the morpholine moiety and the acyl group. Various synthetic routes have been explored to introduce different substituents, aiming to enhance the compound's chemical and biological activities. For instance, the preparation of morpholine derivatives through reactions involving halogenated precursors and morpholine under specific conditions has been reported, leading to compounds with significant pharmacological activities (Bardiot et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-(3,5-dioxo-4-morpholinyl)-N,N-diethylacetamide derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. These studies provide insights into the compound's stereochemistry and conformational preferences. Crystallographic analysis further reveals the compound's solid-state arrangement, highlighting intermolecular interactions that could influence its reactivity and biological activity (Sharma et al., 2018).

Chemical Reactions and Properties

2-(3,5-dioxo-4-morpholinyl)-N,N-diethylacetamide and its derivatives participate in a variety of chemical reactions, underlining their reactivity towards nucleophiles and electrophiles. These reactions are essential for the compound's functionalization, leading to a diverse array of derivatives with potential application in different scientific domains. The compound's ability to undergo transformations such as cyclization and condensation reactions has been utilized in synthesizing heterocyclic compounds with enhanced biological activities (Das et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not known without further information. It could potentially have biological activity, depending on its exact structure and the presence of functional groups .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This would require detailed experimental studies .

properties

IUPAC Name

2-(3,5-dioxomorpholin-4-yl)-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-3-11(4-2)8(13)5-12-9(14)6-16-7-10(12)15/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBDAPSWUUXNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)COCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dioxo-4-morpholinyl)-N,N-diethylacetamide

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